molecular formula C17H14F3N3O6 B10926486 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methanone

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methanone

Cat. No.: B10926486
M. Wt: 413.30 g/mol
InChI Key: MZFHHWYWDYEXHK-UHFFFAOYSA-N
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Description

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methanone: is a complex organic compound with a unique structure that combines a pyrazole ring with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methanone typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the nitro group yields an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the pyrazole or furan rings could enhance the compound’s activity against specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methanone apart is its combination of a pyrazole ring with a furan ring, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14F3N3O6

Molecular Weight

413.30 g/mol

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C17H14F3N3O6/c1-10-8-11(2-4-13(10)23(26)27)28-9-12-3-5-14(29-12)15(24)22-16(25,6-7-21-22)17(18,19)20/h2-5,7-8,25H,6,9H2,1H3

InChI Key

MZFHHWYWDYEXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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